molecular formula C12H11Cl2N3O2 B1406380 Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 100062-49-5

Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1406380
CAS No.: 100062-49-5
M. Wt: 300.14 g/mol
InChI Key: MAJGSMCZPPQHMY-UHFFFAOYSA-N
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Description

Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of 2,4-dichlorophenyl hydrazine, which is then reacted with ethyl acetoacetate in the presence of a base to form the triazole ring. The final step involves esterification to obtain the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered biological activities.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups, leading to a variety of analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a range of functionalized triazoles.

Scientific Research Applications

Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, disrupting biological pathways and leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • Methyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Uniqueness

This compound stands out due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various applications and further research.

Properties

IUPAC Name

ethyl 1-(2,4-dichlorophenyl)-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-3-19-12(18)11-7(2)17(16-15-11)10-5-4-8(13)6-9(10)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJGSMCZPPQHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=C(C=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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